molecular formula C11H15N5 B2851179 4-[2-Methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline CAS No. 2551119-01-6

4-[2-Methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline

Cat. No.: B2851179
CAS No.: 2551119-01-6
M. Wt: 217.276
InChI Key: KCXOMVJYRPFGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-Methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline typically involves the formation of the tetrazole ring followed by the introduction of the aniline group. One common method is the Ugi-azide multicomponent reaction, which involves an aldehyde, an amine, an isocyanide, and trimethylsilyl azide (TMSN3) as the azide source. This reaction is often carried out in water using tetradecyltrimethylammonium bromide (TTAB) as a catalyst .

Industrial Production Methods

Industrial production methods for tetrazole derivatives often involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of these reactions. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-Methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form different nitrogen oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield various amines.

Scientific Research Applications

4-[2-Methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-Methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrazole ring enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4-[2-methyl-1-(2H-tetrazol-5-yl)propan-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-11(2,7-10-13-15-16-14-10)8-3-5-9(12)6-4-8/h3-6H,7,12H2,1-2H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXOMVJYRPFGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=NNN=N1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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